PI3K Isoform Selectivity Profile: CAL-130 vs. α and β Isoforms in Recombinant Kinase Assays
CAL-130 demonstrates preferential inhibition of p110δ and p110γ catalytic domains compared to p110α and p110β isoforms. In ex vivo PI3 kinase assays using recombinant PI3K with ATP at concentrations consistent with the KM for each enzyme, CAL-130 exhibited IC50 values of 1.3 nM for p110δ and 6.1 nM for p110γ. In contrast, the same assay conditions yielded IC50 values of 115 nM for p110α and 56 nM for p110β [1]. Additionally, CAL-130 did not inhibit p38 MAPK or insulin receptor tyrosine kinase, indicating selectivity within the kinome [1].
| Evidence Dimension | PI3K isoform inhibitory potency (IC50) |
|---|---|
| Target Compound Data | p110δ: 1.3 nM; p110γ: 6.1 nM |
| Comparator Or Baseline | p110α: 115 nM; p110β: 56 nM |
| Quantified Difference | 88-fold selectivity for p110δ over p110α; 9.2-fold selectivity for p110δ over p110β; 18.7-fold selectivity for p110γ over p110α |
| Conditions | Ex vivo PI3 kinase assays using recombinant PI3K; ATP at concentration consistent with KM for each enzyme; ten-point kinase inhibitory profile |
Why This Matters
This quantified isoform selectivity ensures experimental outcomes are attributable to δ/γ dual inhibition rather than off-target α/β activity, which is essential for reproducible pathway analysis and valid comparison with published T-ALL studies.
- [1] Anjiechem. CAL-130 Product Page. Protocol: Kinase experiment. IC50 values determined in ex vivo PI3 kinase assays using recombinant PI3K; ten-point kinase inhibitory profile with ATP at KM concentration. View Source
